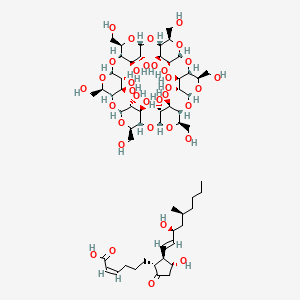

Limaprost alfadex

描述

属性

CAS 编号 |

88852-12-4 |

|---|---|

分子式 |

C58H96O35 |

分子量 |

1353.4 g/mol |

IUPAC 名称 |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol;(E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid |

InChI |

InChI=1S/C36H60O30.C22H36O5/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44;1-3-4-9-16(2)14-17(23)12-13-19-18(20(24)15-21(19)25)10-7-5-6-8-11-22(26)27/h7-54H,1-6H2;8,11-13,16-19,21,23,25H,3-7,9-10,14-15H2,1-2H3,(H,26,27)/b;11-8+,13-12+/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;16-,17+,18+,19+,21+/m10/s1 |

InChI 键 |

YBJQXILILWHFAT-UYXACNQFSA-N |

SMILES |

CCCCC(C)CC(C=CC1C(CC(=O)C1CCCC=CC(=O)O)O)O.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O |

手性 SMILES |

CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCC/C=C/C(=O)O)O)O.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)O)O |

规范 SMILES |

CCCCC(C)CC(C=CC1C(CC(=O)C1CCCCC=CC(=O)O)O)O.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Prorenal; Limaprost alfadex; OP 1306 - alpha-cyclodextrin; Opalmon; |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Limaprost Alfadex

Introduction

Limaprost (B1675396), a synthetic and orally active analogue of prostaglandin (B15479496) E1 (PGE1), is a potent therapeutic agent with significant vasodilatory and antiplatelet properties.[1][2][3] To enhance its stability, particularly against humidity, it is formulated as Limaprost alfadex, an inclusion complex with α-cyclodextrin.[4] This compound is clinically approved for the treatment of ischemic symptoms, such as ulcers, pain, and coldness associated with thromboangiitis obliterans, and for improving subjective symptoms like pain, numbness, and walking ability in patients with acquired lumbar spinal canal stenosis.[1][5][6] This technical guide provides a comprehensive examination of the molecular and cellular mechanisms underpinning the pharmacological effects of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Core Mechanism of Action: Prostanoid Receptor Agonism

The therapeutic effects of Limaprost are primarily mediated through its activity as an agonist at specific G-protein coupled prostanoid receptors.[2][3] As a PGE1 analogue, Limaprost interacts with prostaglandin E2 (PGE2) receptors, with evidence suggesting a principal role for the EP2 receptor subtype in its vasodilatory and antiplatelet actions.[1][5][7] It may also exert effects through other EP receptor subtypes, such as EP1 and EP3.[1][7]

Vasodilation

Limaprost induces vasodilation by acting on vascular smooth muscle cells.[2][5] The primary signaling cascade is initiated by the binding of Limaprost to the Gs protein-coupled EP2 receptor. This event stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1][2] The subsequent elevation in intracellular cAMP levels activates Protein Kinase A (PKA).[1][8] PKA then phosphorylates downstream protein targets, leading to the relaxation of vascular smooth muscle, widening of blood vessels, and a consequent increase in peripheral blood flow.[1][2][9] This enhanced microcirculation is critical for alleviating ischemic conditions.[9]

Antiplatelet Aggregation

Limaprost is a potent inhibitor of platelet aggregation, an effect that contributes to its antithrombotic properties.[1][6][10] This action is also mediated by the elevation of intracellular cAMP.[6][8] Limaprost binds to prostaglandin receptors on the platelet surface, activating adenylyl cyclase and increasing cAMP levels.[8][9] The rise in cAMP activates PKA, which then phosphorylates various proteins that inhibit key platelet activation processes.[8] This effectively counteracts the signaling pathways initiated by platelet agonists like ADP and collagen, preventing platelet shape change, granule release, and aggregation.[1][8] The antiplatelet activity of Limaprost has been reported to be equipotent to that of prostaglandin I2 (prostacyclin) in vitro.[1][6]

Context of Prostanoid EP Receptor Signaling

To fully understand Limaprost's potential interactions, it is useful to consider the diverse signaling pathways of the four main PGE2 receptor subtypes (EP1-EP4). Limaprost primarily acts on EP2, but may also influence EP1 and EP3.[1][7]

-

EP1 Receptor: Couples to Gq proteins, activating Phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in increased intracellular calcium and activation of Protein Kinase C (PKC).[7]

-

EP2 and EP4 Receptors: Couple to Gs proteins, activating adenylyl cyclase and increasing cAMP levels, which is the primary mechanism for Limaprost.[7][11]

-

EP3 Receptor: Primarily couples to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.[7][12]

Pharmacodynamic Effects

This compound demonstrates a range of pharmacodynamic effects stemming from its core mechanism of action. These include improving peripheral circulation, modulating nerve function, and providing neuroprotective effects.[1][2][6]

-

Increased Blood Flow: In animal models, Limaprost increases femoral arterial and cutaneous blood flow, leading to an elevation in skin temperature.[1][6] It also improves blood flow in nerve tissues, such as the cauda equina and sciatic nerve, which is particularly relevant for its application in spinal stenosis.[6][10][13]

-

Inhibition of Platelet Function: Limaprost inhibits platelet aggregation induced by various agents and also decreases platelet adhesiveness.[6][10]

-

Neurotropic and Analgesic Effects: Animal models show that Limaprost can inhibit the decrease in nerve conduction velocity under nerve compression and improve hyperalgesia.[6][10] In models of chemotherapy-induced neuropathy, repeated administration of Limaprost prevented the decrease in peripheral blood flow and inhibited mechanical allodynia.[14]

Quantitative Pharmacological Data

Comprehensive quantitative data on the binding affinity (Ki) and functional potency (EC50) of Limaprost at individual EP receptor subtypes are not widely available in public literature.[7] However, some key quantitative metrics have been reported.

Table 1: Pharmacodynamic Data

| Parameter | Value | Assay/Model | Target/Effect | Source |

|---|---|---|---|---|

| IC₅₀ | 0.186 ng/mL | In vitro platelet adhesiveness | Inhibition of platelet adhesiveness | [6] |

| IC₅₀ | 70.9 nM | IL-1-mediated NGF induction | Inhibition of Nerve Growth Factor induction | [7] |

Note: The IC₅₀ for NGF induction is not a direct measure of receptor binding or activation.[7]

Table 2: Pharmacokinetic Parameters in Healthy Korean Volunteers (30 µg oral dose)

| Parameter | Value | Unit | Description | Source |

|---|---|---|---|---|

| Tₘₐₓ | ~0.5 | hours | Time to reach maximal plasma concentration | [15] |

| Cₘₐₓ | 13.37 | pg/mL | Maximal plasma concentration | [15] |

| T₁/₂ | ~1.64 | hours | Elimination half-life | [5][15] |

| AUC₁₂ₕ | 18.60 | pg·h/mL | Area under the plasma concentration-time curve over 12 hours |[15] |

Experimental Protocols

The mechanisms of Limaprost have been elucidated through various in vitro and in vivo experimental models.

In Vitro Platelet Aggregation Assay: Light Transmission Aggregometry (LTA)

LTA is a standard method for assessing platelet function and the efficacy of antiplatelet agents like Limaprost.[8] It measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.[8]

Methodology:

-

Blood Collection: Whole human blood is collected into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[8]

-

PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 15 minutes) to separate the platelet-rich plasma from red and white blood cells.[8]

-

Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher speed to obtain platelet-poor plasma, which is used as a reference (100% transmission).

-

Assay Procedure:

-

PRP is placed in a cuvette in the aggregometer and pre-incubated with either Limaprost at various concentrations or a vehicle control.

-

A platelet agonist (e.g., ADP, collagen) is added to induce aggregation.

-

Light transmission is recorded over time. As platelets aggregate, the plasma becomes clearer, increasing light transmission.

-

-

Data Analysis: The maximum aggregation percentage is calculated, and IC₅₀ values for Limaprost are determined by plotting the inhibition of aggregation against the drug concentration.

Key In Vivo Animal Models

-

Peripheral Circulatory Disorder Models (Rats): Ischemic lesions are induced in the hind limbs by injecting lauric acid into the femoral artery or in the tail via subcutaneous injection of adrenaline and ergotamine tartrate.[6][10] this compound is administered to evaluate its ability to inhibit the development of these lesions.[6][10]

-

Nerve Compression Models (Dogs, Rats): The cauda equina nerve is compressed by inserting a balloon into the dura mater or silicone rubber into the vertebral canal.[6][10] These models are used to assess the effects of Limaprost on nerve blood flow and nerve conduction velocity.[6][10]

-

Antithrombotic Model (Guinea Pigs): Thrombosis is induced in the mesenteric artery by electric stimulation.[6] The efficacy of Limaprost is measured by its ability to increase the threshold voltage required for thrombosis formation in a dose-dependent manner.[6]

Conclusion

This compound is a prostaglandin E1 analogue that exerts its primary therapeutic effects through potent vasodilation and inhibition of platelet aggregation.[1][10][16] Its core mechanism of action is centered on its role as an agonist at prostanoid receptors, particularly the EP2 subtype, which triggers a Gs-protein-mediated signaling cascade that increases intracellular cAMP levels in both vascular smooth muscle and platelets.[1][8] This leads to increased blood flow and antithrombotic activity. While the clinical efficacy is well-documented, a more detailed characterization of its binding affinities and functional potencies across all EP receptor subtypes would further enhance the understanding of its complete pharmacological profile. The established experimental models provide a robust framework for future research and the development of novel therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Limaprost? [synapse.patsnap.com]

- 3. What is Limaprost used for? [synapse.patsnap.com]

- 4. Stabilizing effect of β-cyclodextrin on Limaprost, a PGE₁ derivative, in this compound tablets (Opalmon) in highly humid conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Limaprost | C22H36O5 | CID 6438378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mims.com [mims.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound | 88852-12-4 | Benchchem [benchchem.com]

- 10. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 11. researchgate.net [researchgate.net]

- 12. Prostaglandin E2 sensitizes the cough reflex centrally via EP3 receptor-dependent activation of NaV 1.8 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effects of the prostaglandin E1 analog limaprost on mechanical allodynia caused by chemotherapeutic agents in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetic characteristics of a vasodilatory and antiplatelet agent, this compound, in the healthy Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound - Ono Pharmaceutical/Sumitomo Pharma - AdisInsight [adisinsight.springer.com]

Limaprost Alfadex: A Comprehensive Pharmacological Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Limaprost (B1675396), a synthetic prostaglandin (B15479496) E1 (PGE1) analogue, is an orally active therapeutic agent with potent vasodilatory and antiplatelet properties.[1][2] To enhance its stability, it is formulated as limaprost alfadex, an inclusion complex with α-cyclodextrin.[2] This compound is approved for the treatment of ischemic symptoms, such as ulcers, pain, and coldness associated with thromboangiitis obliterans.[2][3] It is also indicated for improving subjective symptoms like pain and numbness in the lower legs and enhancing walking ability in patients with acquired lumbar spinal canal stenosis.[2][3]

This technical guide provides a detailed overview of the pharmacological profile of this compound, encompassing its mechanism of action, pharmacodynamics, and pharmacokinetics. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to support further research and development.

Mechanism of Action

Limaprost exerts its pharmacological effects primarily by acting as an agonist at prostanoid receptors, particularly the Prostaglandin E2 (PGE2) receptor EP2 subtype.[4][5] There is also evidence suggesting agonist activity at EP1 and EP3 receptors.[4][5]

Vasodilation

The vasodilatory effect of limaprost is mediated through the activation of EP2 receptors located on vascular smooth muscle cells.[4] The binding of limaprost to these Gs protein-coupled receptors stimulates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[4] This elevation in cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately results in the relaxation of smooth muscle and vasodilation, thereby increasing blood flow to peripheral tissues.[4]

Inhibition of Platelet Aggregation

Limaprost also inhibits platelet aggregation, contributing to its antithrombotic effect. This action is similarly mediated by the elevation of intracellular cAMP levels within platelets, which suppresses platelet activation and aggregation.[4][6] The antiplatelet activity of limaprost has been reported to be comparable to that of prostaglandin I2 (prostacyclin) in vitro.[4]

Signaling Pathways

The following diagram illustrates the primary signaling cascade initiated by limaprost binding to the EP2 receptor, leading to vasodilation and inhibition of platelet aggregation.

Pharmacodynamics

The pharmacodynamic effects of limaprost are centered on its ability to improve peripheral circulation and inhibit platelet function.

Quantitative Pharmacodynamic Data

Quantitative data on the binding affinity and functional potency of limaprost at individual EP receptor subtypes are not extensively available in the public domain.[5][7] The following table summarizes the known quantitative data and includes data for related prostaglandin analogs for indicative purposes.

| Parameter | Agonist | Value | Cell Line/Assay Condition | Receptor Target | Reference |

| IC50 | Limaprost | 70.9 nM | IL-1-mediated induction of NGF | Not specified | [7] |

| IC50 | Beraprost | 0.2-0.5 nM | U46619 (Thromboxane A2 analog)-induced platelet aggregation | Thromboxane A2 Receptor | [1] |

| IC50 | Beraprost | 0.2-0.5 nM | Low concentration collagen-induced platelet aggregation | Collagen Receptor | [1] |

| IC50 | Beraprost | 2-5 nM | ADP-induced platelet aggregation | P2Y12 Receptor | [1] |

| IC50 | Iloprost | 3.6 nM | Low dose collagen-induced platelet aggregation | IP Receptor | [1] |

Note: The IC50 value for limaprost relates to the inhibition of Nerve Growth Factor (NGF) induction and is not a direct measure of receptor binding or activation. Data for Beraprost and Iloprost, which share a similar mechanism of action, are provided for context.

Pharmacokinetics

Limaprost is rapidly absorbed and eliminated following oral administration.[4][8]

Pharmacokinetic Parameters in Healthy Volunteers

| Parameter | Value (Korean Volunteers, 30 µg dose) | Value (Chinese Volunteers, 5 µg dose) |

| Tmax (Time to Peak Plasma Concentration) | 0.5 hours | 22.50 minutes |

| Cmax (Peak Plasma Concentration) | 13.37 pg/mL | 2.56 pg/mL |

| t1/2 (Elimination Half-life) | 1.64 hours | 21.70 minutes |

| AUC0-12h (Area Under the Curve) | 18.60 pg·h/mL | 70.68 pg·min/mL (AUC0-t) |

| CL (Systemic Clearance) | 1.77 L/h | Not Reported |

Metabolism and Excretion

Limaprost undergoes metabolism primarily through β-oxidation of its α-chain.[4] Other metabolic pathways include oxidation at the terminal of the ω-chain, isomerization of the cyclopentene (B43876) ring, and reduction of the carbonyl group at C-9.[4] In vitro studies have indicated that limaprost does not significantly inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), suggesting a low potential for drug-drug interactions mediated by these enzymes.[4] The primary routes of excretion for limaprost and its metabolites are via bile and urine.[4]

Experimental Protocols

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol is used to assess the inhibitory effect of limaprost on platelet aggregation.

1. Principle: Light Transmission Aggregometry (LTA) measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.[1][6]

2. Materials:

-

Freshly drawn human venous blood collected in 3.2% sodium citrate (B86180) tubes.

-

Platelet agonists (e.g., Adenosine Diphosphate (ADP), collagen).

-

This compound at various concentrations.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Aggregometer.

3. Method:

-

Preparation of PRP and PPP:

-

Assay Procedure:

-

Pipette a defined volume of PRP into a cuvette with a magnetic stir bar.

-

Place the cuvette in the aggregometer and allow it to equilibrate to 37°C.

-

Add the test compound (limaprost or vehicle control) and incubate for a specified time (e.g., 2-5 minutes).[6][9]

-

Add a platelet agonist (e.g., ADP or collagen) to induce aggregation.[4][6]

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).[1][9]

-

-

Data Analysis:

-

The maximum percentage of aggregation is calculated relative to the PPP baseline.

-

The inhibitory effect of limaprost is determined by comparing the aggregation in its presence to the control.

-

IC50 values (the concentration of the compound that inhibits 50% of the maximal aggregation) can be calculated from a dose-response curve.[1][10]

-

In Vivo Model of Lumbar Spinal Stenosis (Cauda Equina Compression in Rats)

This model is used to evaluate the efficacy of limaprost in a condition mimicking lumbar spinal stenosis.

1. Principle: Chronic compression of the cauda equina is surgically induced in rats to simulate the pathophysiology of lumbar spinal stenosis, leading to neurological deficits and pain-related behaviors.[11][12][13]

2. Materials:

-

Male Sprague-Dawley or Wistar rats.

-

Anesthetic agents (e.g., ketamine-xylazine cocktail).

-

Surgical instruments.

-

Material for compression (e.g., a thin polyurethane sheet that expands by absorbing water, or silicone blocks).[11][14]

-

Treadmill for exercise capability assessment.

3. Method:

-

Surgical Procedure:

-

Treatment:

-

Divide the animals into treatment groups (e.g., sham-operated + vehicle, compression + vehicle, compression + this compound).

-

Administer this compound (e.g., 300 µg/kg, orally) or vehicle daily for a specified period.[11]

-

-

Functional Assessment:

-

At regular intervals, conduct forced exercise tests on a treadmill and record the total running time or distance until exhaustion.[11]

-

Assess sensory function using methods like the von Frey test for mechanical allodynia.[15]

-

Measure blood flow in the cauda equina using techniques such as laser Doppler flowmetry.

-

-

Histological Analysis (Optional):

In Vivo Model of Thromboangiitis Obliterans

This model is used to study the effects of limaprost on ischemic symptoms associated with thromboangiitis obliterans.

1. Principle: An animal model, typically in rabbits, is created to mimic the clinical, radiographic, and histopathological features of thromboangiitis obliterans, including inflammatory thrombus formation and ischemia.[16][17][18]

2. Materials:

-

New Zealand white rabbits.

-

Anesthetic agents.

-

Surgical instruments.

-

Gelatin sponge particles.

-

Solutions to simulate thrombi (e.g., normal saline, dimethylsulfoxide [DMSO]).[16][17]

-

Digital subtraction angiography (DSA) equipment.

3. Method:

-

Model Establishment:

-

Treatment:

-

Administer this compound or vehicle to different groups of animals.

-

-

Assessment:

-

Conduct clinical assessments for signs of ischemia in the limb.[16][17]

-

Perform DSA at various time points to visualize blood flow and the formation of collateral vessels.[16][17]

-

At the end of the study, harvest the femoral artery for histopathological analysis to examine the thrombus, inflammation, and vessel wall changes.[16][17]

-

Conclusion

This compound is a valuable therapeutic agent for specific vascular and neurogenic disorders, exerting its effects through potent vasodilation and antiplatelet aggregation.[4] Its mechanism of action via the EP2 receptor and subsequent cAMP signaling is well-established.[4] The pharmacokinetic profile is characterized by rapid absorption and elimination.[4] While clinical efficacy has been demonstrated in thromboangiitis obliterans and lumbar spinal canal stenosis, further research is warranted to fully elucidate its receptor selectivity profile and detailed metabolic fate.[3][4] This technical guide provides a solid foundation for such future investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. Limaprost | C22H36O5 | CID 6438378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Limaprost - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Pharmacokinetic characteristics of a vasodilatory and antiplatelet agent, this compound, in the healthy Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, a prostaglandin E1 derivative, prevents deterioration of forced exercise capability in rats with chronic compression of the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simvastatin Ameliorates Cauda Equina Compression Injury in a Rat Model of Lumbar Spinal Stenosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Production of chronic compression of the cauda equina in rats for use in studies of lumbar spinal canal stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simvastatin ameliorates cauda equina compression injury in a rat model of lumbar spinal stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of the prostaglandin E1 analog limaprost on mechanical allodynia caused by chemotherapeutic agents in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Buerger's rabbit model: a closer step to unravelling thromboangiitis obliterans? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Buerger’s rabbit model: a closer step to unravelling thromboangiitis obliterans? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Limaprost Alfadex: An In-Depth Technical Guide to Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limaprost, an orally active synthetic analog of prostaglandin (B15479496) E1 (PGE1), is a potent therapeutic agent utilized for its vasodilatory and antiplatelet properties.[1] Administered as Limaprost alfadex to enhance its stability, this compound has established clinical applications in the management of ischemic symptoms associated with thromboangiitis obliterans and in improving the quality of life for patients with acquired lumbar spinal canal stenosis.[2] The therapeutic efficacy of Limaprost is rooted in its interaction with prostanoid E-type (EP) receptors, which triggers a cascade of intracellular signaling events.

This technical guide provides a comprehensive examination of the core signaling pathways modulated by this compound. It is designed to be a resource for researchers, scientists, and drug development professionals, offering detailed insights into the molecular mechanisms of action, quantitative pharmacological data, and methodologies for key experimental assays.

Molecular Targets: The Prostanoid EP Receptors

The primary molecular targets of Limaprost are the four subtypes of the prostaglandin E2 (PGE2) receptor: EP1, EP2, EP3, and EP4. These G-protein coupled receptors (GPCRs) exhibit distinct tissue distributions and couple to different intracellular signaling cascades, thereby mediating a wide array of physiological and pathological processes.[2] Limaprost, as a PGE1 analog, functions as an agonist at these receptors.[1] While a comprehensive receptor selectivity profile for Limaprost is not extensively documented in public literature, its pharmacological actions are predominantly attributed to its agonist activity at the EP2 and EP4 receptors.[1]

Core Signaling Pathways

The interaction of Limaprost with EP receptor subtypes initiates distinct downstream signaling pathways, primarily involving the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) and calcium (Ca2+) levels.

EP2 and EP4 Receptor Signaling: The Gαs-cAMP-PKA Pathway

The principal therapeutic effects of Limaprost, namely vasodilation and inhibition of platelet aggregation, are mediated through the activation of EP2 and EP4 receptors.[1] Both of these receptors are coupled to the stimulatory G-protein, Gαs.[3]

Upon agonist binding, the following cascade is initiated:

-

Gαs Activation: The receptor-agonist complex catalyzes the exchange of GDP for GTP on the α-subunit of the Gs protein.

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex stimulates the membrane-bound enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase converts ATP into the second messenger, cyclic AMP (cAMP).[1]

-

Protein Kinase A (PKA) Activation: The elevation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).

-

Downstream Phosphorylation: PKA phosphorylates various downstream target proteins, resulting in a cellular response. In vascular smooth muscle cells, this leads to relaxation and vasodilation. In platelets, it inhibits activation and aggregation.[1]

EP1 Receptor Signaling: The Gαq-PLC-Ca2+ Pathway

The EP1 receptor is coupled to the Gαq protein.[4] Activation of this pathway by prostaglandins (B1171923) leads to an increase in intracellular calcium concentration.

-

Gαq Activation: Ligand binding to the EP1 receptor activates the Gαq protein.

-

Phospholipase C (PLC) Activation: The activated Gαq stimulates phospholipase C.

-

IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.

-

Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates downstream targets.

EP3 Receptor Signaling: The Gαi Pathway and Beyond

The EP3 receptor is unique due to its ability to couple to multiple G proteins, leading to more complex signaling outcomes. The primary pathway involves coupling to the inhibitory G-protein, Gαi.

-

Gαi Activation: Agonist binding to the EP3 receptor activates the Gαi protein.

-

Adenylyl Cyclase Inhibition: The activated Gαi inhibits the activity of adenylyl cyclase.[2]

-

Decreased cAMP Levels: This leads to a decrease in intracellular cAMP levels, which can counteract the effects of EP2 and EP4 receptor activation.[2]

The EP3 receptor has also been shown to couple to other G proteins, such as G12/13, leading to the activation of the Rho signaling pathway, and can also mobilize intracellular calcium.

Quantitative Pharmacological Data

While comprehensive quantitative data for this compound at each EP receptor subtype is limited in publicly available literature, data for its parent compound, PGE1, and selective EP receptor agonists provide valuable insights into its likely pharmacological profile.

| Parameter | EP1 | EP2 | EP3 | EP4 |

| PGE1 Binding Affinity (Kd/Ki) | ~40 nM (mouse)[4] | - | 0.3 nM[5] | - |

| Selective Agonist | ONO-DI-004 | Butaprost | Sulprostone | ONO-AE1-329 |

| Selective Agonist Binding Affinity (Ki) | 2.2 nM[6] | 2.4 µM (murine)[4][7] | 0.6 nM | 10 nM[8] |

| Selective Agonist Functional Potency (EC50) | - | 33 nM (murine)[4] | 0.15-0.2 nM (IC50)[9] | 16-22 nM[8] |

Table 1: Binding Affinities and Functional Potencies of PGE1 and Selective EP Receptor Agonists.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human EP receptor subtype of interest.

-

Harvest and homogenize cells in an ice-cold buffer.

-

Centrifuge to pellet cell membranes.

-

Resuspend membranes in an appropriate assay buffer.

-

-

Competitive Binding Assay:

-

Incubate cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2) and varying concentrations of the unlabeled test compound (Limaprost).

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

In Vitro cAMP Accumulation Assay

This assay measures the effect of a compound on intracellular cAMP levels, providing a functional readout of Gαs- or Gαi-coupled receptor activation.

Methodology:

-

Cell Culture:

-

Seed cells expressing the EP receptor of interest in a multi-well plate.

-

-

Compound Treatment:

-

Treat cells with varying concentrations of the test compound (Limaprost).

-

For Gαi-coupled receptors, cells are co-stimulated with forskolin (B1673556) to induce cAMP production.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells to release intracellular contents.

-

Measure cAMP levels using a commercially available kit (e.g., ELISA, HTRF).

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the measured cAMP concentration against the logarithm of the test compound concentration.

-

Calculate the EC50 (for Gαs-coupled receptors) or IC50 (for Gαi-coupled receptors) value.

-

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay assesses the antiplatelet effects of a compound by measuring the change in light transmission through platelet-rich plasma (PRP) as platelets aggregate.

Methodology:

-

PRP Preparation:

-

Collect whole blood from healthy donors into tubes containing an anticoagulant.

-

Centrifuge the blood at low speed to obtain platelet-rich plasma (PRP).

-

Centrifuge the remaining blood at high speed to obtain platelet-poor plasma (PPP) for baseline correction.

-

-

Aggregation Measurement:

-

Pre-warm PRP to 37°C.

-

Add the test compound (Limaprost) or vehicle control to the PRP and incubate.

-

Initiate platelet aggregation by adding an agonist (e.g., ADP, collagen).

-

Measure the change in light transmission over time using a platelet aggregometer.

-

-

Data Analysis:

-

Calculate the percentage of platelet aggregation.

-

Determine the IC50 value of the test compound.

-

Conclusion

This compound exerts its therapeutic effects through a multifaceted interaction with prostanoid EP receptors, leading to the modulation of key intracellular signaling pathways. Its primary mechanism of action, centered on the activation of EP2 and EP4 receptors and the subsequent elevation of cAMP, provides a clear rationale for its potent vasodilatory and antiplatelet activities. While a complete quantitative pharmacological profile of Limaprost itself remains to be fully elucidated in the public domain, the data available for its parent compound, PGE1, and other selective EP receptor agonists offer a strong foundation for understanding its molecular interactions. The detailed experimental protocols provided herein serve as a guide for further investigation into the nuanced signaling of Limaprost and the development of novel therapeutics targeting these pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ono-DI-004 | 87-71-8 | Benchchem [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ONO-AE1-329 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Constitutive activity of human prostaglandin E receptor EP3 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Targets of Limaprost Alfadex

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limaprost alfadex, an oral prostaglandin (B15479496) E1 (PGE1) analogue, is a potent therapeutic agent with significant vasodilatory and antiplatelet properties.[1][2] Its clinical efficacy in treating conditions such as thromboangiitis obliterans and lumbar spinal canal stenosis stems from its interaction with specific biological targets, primarily the E-prostanoid (EP) receptors.[2][3] This technical guide provides a comprehensive overview of the molecular and cellular targets of this compound. It details the downstream signaling pathways activated upon receptor binding, summarizes the available quantitative data on receptor affinity, and furnishes detailed protocols for key experimental procedures used to characterize these interactions. This document is intended to serve as a thorough resource for researchers and professionals involved in drug discovery and development, facilitating a deeper understanding of this compound's mechanism of action.

Introduction

Limaprost is a synthetic analogue of prostaglandin E1, developed to exhibit a longer half-life and enhanced potency.[2] It is administered as this compound, a clathrate compound with α-cyclodextrin, to improve its stability for oral administration. The primary therapeutic effects of this compound, including vasodilation and inhibition of platelet aggregation, are mediated through its agonist activity at prostanoid EP receptors.[3][4] This guide delves into the specifics of these interactions and the resultant cellular responses.

Primary Biological Targets: Prostanoid EP Receptors

The main biological targets of this compound are the four subtypes of the prostaglandin E2 (PGE2) receptor: EP1, EP2, EP3, and EP4.[2] These are all G-protein coupled receptors (GPCRs) that, upon activation, trigger distinct intracellular signaling cascades.[1] While Limaprost is a PGE1 analogue, it exerts its effects by binding to these PGE2 receptors.[5] It is widely suggested that Limaprost has a preference for the EP2 subtype, but it is also reported to have agonist activity at EP1 and EP3 receptors, and potentially EP4.[2][6]

Receptor Binding Affinity

Quantitative data on the binding affinity (Ki) and functional potency (EC50/IC50) of this compound at the individual human EP receptor subtypes are not extensively available in the public domain.[1] However, the binding affinities of the parent compound, Prostaglandin E1 (PGE1), for mouse prostanoid receptors can provide an indication of the likely receptor interaction profile.

| Compound | Receptor Target | Ki (nM) | Species |

| Prostaglandin E1 | EP1 | 36 | Mouse |

| Prostaglandin E1 | EP2 | 10 | Mouse |

| Prostaglandin E1 | EP3 | 1.1 | Mouse |

| Prostaglandin E1 | EP4 | 2.1 | Mouse |

| Prostaglandin E1 | IP | 33 | Mouse |

| Table 1: Binding affinities (Ki) of Prostaglandin E1 for mouse prostanoid receptors.[7] This data is presented as a proxy due to the lack of available data for this compound. |

Signaling Pathways

The activation of each EP receptor subtype by this compound initiates a specific downstream signaling pathway.

EP1 Receptor Signaling

The EP1 receptor is coupled to Gq/11 proteins.[1] Its activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1]

EP2 and EP4 Receptor Signaling

Both EP2 and EP4 receptors are coupled to Gs proteins.[1] Agonist binding activates adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which then phosphorylates various downstream targets, resulting in cellular responses such as smooth muscle relaxation and inhibition of platelet aggregation.[1][8]

EP3 Receptor Signaling

The EP3 receptor is unique as it primarily couples to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1] This can counteract the signaling of Gs-coupled receptors like EP2 and EP4.

Experimental Protocols

The following sections provide generalized methodologies for key experiments used to characterize the interaction of ligands like this compound with EP receptors.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.[1]

Objective: To determine the binding affinity of this compound for a specific EP receptor subtype.

Materials:

-

Cell membranes expressing the target EP receptor.

-

Radiolabeled ligand with known affinity for the target receptor (e.g., [3H]-PGE2).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Scintillation cocktail.

-

96-well plates.

-

Glass fiber filters.

-

Scintillation counter.

Workflow:

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the EP receptor of interest.

-

Assay Setup: In a 96-well plate, add the binding buffer, a serial dilution of unlabeled this compound, a fixed concentration of the radiolabeled ligand, and the cell membrane preparation.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[1]

cAMP Functional Assay

This assay measures the ability of an agonist to stimulate (for Gs-coupled receptors) or inhibit (for Gi-coupled receptors) the production of intracellular cAMP.[1]

Objective: To determine the functional potency (EC50) or inhibitory potency (IC50) of this compound at EP receptors.

Materials:

-

Cells expressing the target EP receptor.

-

This compound.

-

Forskolin (for Gi-coupled receptor assays).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Plate reader compatible with the chosen detection kit.

Methodology:

-

Cell Preparation: Seed cells expressing the target EP receptor into a multi-well plate.

-

Pre-incubation: Pre-incubate the cells with a PDE inhibitor to prevent cAMP degradation.

-

Compound Addition:

-

For Gs-coupled receptors (EP2, EP4): Add increasing concentrations of this compound.

-

For Gi-coupled receptors (EP3): Add increasing concentrations of this compound in the presence of a fixed concentration of forskolin.

-

-

Incubation: Incubate the plate for a specified time at 37°C.

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's protocol.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for Gs) or IC50 (for Gi) value.[1]

Intracellular Calcium Flux Assay

This assay is used to measure the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like EP1.

Objective: To determine the functional potency (EC50) of this compound at the EP1 receptor.

Materials:

-

Cells expressing the EP1 receptor.

-

This compound.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Fluorescence plate reader with an injection system.

Methodology:

-

Cell Preparation and Dye Loading: Seed cells into a black-walled, clear-bottom multi-well plate. Load the cells with a calcium-sensitive fluorescent dye.

-

Baseline Measurement: Measure the baseline fluorescence of the cells in the plate reader.

-

Compound Injection: Inject varying concentrations of this compound into the wells.

-

Fluorescence Measurement: Immediately and continuously measure the change in fluorescence over time.

-

Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the peak response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound exerts its therapeutic effects primarily through agonist activity at prostanoid EP receptors, with a notable, though not fully quantified, selectivity profile. The activation of these receptors, particularly the Gs-coupled EP2 and EP4 receptors and the Gi-coupled EP3 receptor, modulates intracellular cAMP levels, leading to vasodilation and antiplatelet effects. The Gq-coupled EP1 receptor may also play a role through the modulation of intracellular calcium. While a comprehensive quantitative profile of this compound's interaction with all EP receptor subtypes is not yet publicly available, the established signaling pathways and the experimental methodologies outlined in this guide provide a solid foundation for further research and a deeper understanding of its pharmacological actions. This knowledge is crucial for the continued development and optimization of therapies targeting these pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 88852-12-4 | Benchchem [benchchem.com]

- 4. What is the mechanism of Limaprost? [synapse.patsnap.com]

- 5. Limaprost | C22H36O5 | CID 6438378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound and nonsteroidal anti-inflammatory drugs for sciatica due to lumbar spinal stenosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

Limaprost Alfadex: An In-Depth Technical Guide to EP2 and EP4 Receptor Agonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Limaprost (B1675396), administered as Limaprost alfadex to enhance stability, is a synthetic derivative of prostaglandin (B15479496) E1.[1] Prostaglandins are lipid mediators involved in a wide array of physiological and pathological processes, including inflammation, pain, and vascular tone.[2][6] Limaprost's clinical benefits stem from its ability to improve peripheral blood flow and inhibit platelet aggregation.[7][8] These effects are mediated through its interaction with EP receptors, a family of four G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4.[6] While Limaprost is known to be an EP receptor agonist, its precise selectivity profile remains an area of active investigation. This guide will focus on its well-established agonism at the EP2 receptor and its potential interactions with the structurally and functionally similar EP4 receptor.

Pharmacological Profile of this compound

Currently, there is a notable lack of publicly available, detailed quantitative data regarding the binding affinity (Ki) and functional potency (EC50) of this compound at individual EP receptor subtypes.[5] The available information indicates that Limaprost acts as an agonist at EP receptors, with a pronounced effect on the EP2 subtype.[1]

| Compound | Parameter | Value | Cell Line/Assay Condition | Receptor Target | Reference |

| Limaprost | IC50 | 70.9 nM | IL-1-mediated induction of NGF | Not specified | [9] |

Note: The provided IC50 value pertains to the inhibition of Nerve Growth Factor (NGF) induction and is not a direct measurement of receptor binding or activation.[5]

EP2 and EP4 Receptor Signaling Pathways

Both EP2 and EP4 receptors are coupled to the Gs alpha subunit (Gαs) of the G-protein complex.[10] Agonist binding to these receptors initiates a signaling cascade that leads to the relaxation of vascular smooth muscle and the inhibition of platelet aggregation.

The Gs-cAMP-PKA Signaling Pathway

The primary signaling pathway activated by EP2 and EP4 agonism is the canonical Gs-cAMP-PKA pathway.

-

Receptor Activation: Limaprost binds to and activates EP2 and EP4 receptors on the cell surface.

-

G-Protein Coupling: This activation leads to a conformational change in the receptor, promoting the exchange of GDP for GTP on the Gαs subunit.

-

Adenylyl Cyclase Activation: The activated Gαs subunit dissociates from the βγ subunits and stimulates the membrane-bound enzyme adenylyl cyclase (AC).

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[11][12]

-

Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[6][11]

-

Downstream Phosphorylation: PKA then phosphorylates various downstream target proteins, leading to the physiological effects of vasodilation and inhibition of platelet aggregation.[1][11]

Downstream Targets and Cellular Responses

The activation of PKA by the EP2/EP4 signaling pathway results in a variety of cellular responses:

-

Vasodilation: In vascular smooth muscle cells, PKA phosphorylates and inactivates myosin light chain kinase (MLCK) and activates myosin light chain phosphatase (MLCP), leading to smooth muscle relaxation and vasodilation.

-

Inhibition of Platelet Aggregation: In platelets, PKA-mediated phosphorylation inhibits platelet activation and aggregation, contributing to the antithrombotic effects of Limaprost.[1]

-

Gene Transcription: PKA can also translocate to the nucleus and phosphorylate transcription factors such as the cAMP response element-binding protein (CREB), leading to changes in gene expression.[13]

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: EP2/EP4 Receptor Gs-cAMP-PKA Signaling Pathway.

Experimental Workflow Diagrams

Caption: Workflow for a Competitive Radioligand Binding Assay.

Caption: Workflow for a cAMP Functional Assay.

Experimental Protocols

While specific protocols for the characterization of Limaprost at EP receptors are not widely published, the following sections provide representative methodologies for key assays based on standard practices in GPCR pharmacology.[5]

Radioligand Binding Assay (Competitive)

This assay is designed to determine the binding affinity (Ki) of Limaprost for EP2 and EP4 receptors by measuring its ability to displace a known radiolabeled ligand.

5.1.1. Materials

-

Cell membranes prepared from a cell line stably expressing the human EP2 or EP4 receptor.

-

Radiolabeled ligand (e.g., [3H]-PGE2).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold).

-

96-well filter plates.

-

Scintillation cocktail.

-

Microplate scintillation counter.

5.1.2. Methodology

-

Membrane Preparation:

-

Culture cells expressing the target EP receptor.

-

Harvest and homogenize the cells in ice-cold lysis buffer.

-

Centrifuge to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer, a fixed concentration of radiolabeled ligand, and varying concentrations of Limaprost.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

-

Separation and Quantification:

-

Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

-

Allow the filters to dry, then add scintillation cocktail.

-

Quantify the radioactivity in each well using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Limaprost concentration.

-

Determine the IC50 value (the concentration of Limaprost that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

cAMP Functional Assay

This assay measures the ability of Limaprost to stimulate the production of intracellular cAMP, providing a measure of its functional potency (EC50).

5.2.1. Materials

-

A cell line stably expressing the human EP2 or EP4 receptor.

-

Cell culture medium.

-

This compound.

-

A cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).

-

96-well or 384-well assay plates.

5.2.2. Methodology

-

Cell Seeding:

-

Seed the EP receptor-expressing cells into the assay plates and culture overnight.

-

-

Compound Addition:

-

Prepare serial dilutions of Limaprost in a suitable assay buffer.

-

Remove the culture medium from the cells and add the Limaprost dilutions.

-

Include control wells with buffer only (basal) and a known agonist (positive control).

-

-

Stimulation:

-

Incubate the plate at 37°C for a specified time to allow for cAMP production.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the cAMP detection kit protocol to release intracellular cAMP.

-

Perform the cAMP detection assay following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve if required by the kit.

-

Quantify the cAMP concentration in each well.

-

Plot the cAMP concentration against the logarithm of the Limaprost concentration.

-

Determine the EC50 value (the concentration of Limaprost that produces 50% of the maximal response) by fitting the data to a sigmoidal agonist dose-response curve.

-

Conclusion

This compound is a clinically important prostaglandin E1 analogue that exerts its therapeutic effects primarily through the activation of the EP2 receptor and the subsequent Gs-cAMP-PKA signaling pathway.[1] While its agonism at the EP4 receptor is also plausible due to structural and functional similarities, a comprehensive pharmacological profile detailing its binding affinities and functional potencies at all EP receptor subtypes is not currently available in the public literature.[5] Further research is warranted to fully elucidate the receptor selectivity profile of Limaprost, which will provide a more complete understanding of its mechanism of action and may open new avenues for its therapeutic application. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. Limaprost | C22H36O5 | CID 6438378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic characteristics of a vasodilatory and antiplatelet agent, this compound, in the healthy Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and nonsteroidal anti-inflammatory drugs for sciatica due to lumbar spinal stenosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. What are EP2 antagonists and how do they work? [synapse.patsnap.com]

- 7. limaprost [drugcentral.org]

- 8. What is the mechanism of Limaprost? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 11. benchchem.com [benchchem.com]

- 12. What are EP4 modulators and how do they work? [synapse.patsnap.com]

- 13. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Stability of Limaprost Alfadex

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limaprost (B1675396), a synthetic prostaglandin (B15479496) E1 (PGE1) analogue, is a potent orally active drug with significant vasodilatory and antiplatelet properties.[1] It is clinically used for the treatment of ischemic symptoms, such as skin ulcers, pain, and coldness associated with thromboangiitis obliterans, and for improving subjective symptoms and walking ability in patients with acquired lumbar spinal canal stenosis.[2] Prostaglandins and their derivatives are known for their inherent instability, particularly in response to temperature and humidity.[3][4] To enhance its stability for oral administration, Limaprost is formulated as an alfadex clathrate, an inclusion complex with alpha-cyclodextrin (B1665218) (α-CD), known as Limaprost alfadex.[3][5] This guide provides a comprehensive overview of the chemical properties and stability profile of this compound, including detailed experimental protocols and visualizations of key pathways.

Chemical Properties

This compound is a complex of Limaprost and alpha-cyclodextrin.[3] The inclusion of Limaprost within the cyclodextrin (B1172386) molecule improves its stability and water solubility.[5][6]

| Property[2][7][8][9] | Limaprost | This compound |

| IUPAC Name | (E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid | Prosta-2,13-dien-1-oic acid, 11,15-dihydroxy-17,20-dimethyl-9-oxo-, (2E,11alpha,13E,15S,17S)-, compd with alpha-cyclodextrin |

| Molecular Formula | C₂₂H₃₆O₅ | C₅₈H₉₆O₃₅ (also cited as C₅₇H₉₄O₃₅) |

| Molecular Weight | 380.5 g/mol | ~1339.3 - 1353.371 g/mol |

| CAS Number | 74397-12-9 | 88852-12-4 |

| Appearance | Solid | Solid |

| Synonyms | - | Prorenal, Opalmon, OP 1306 - alpha-cyclodextrin |

Stability and Degradation

The stability of Limaprost is a critical factor in its formulation and storage. As a PGE1 derivative, it is susceptible to degradation, primarily through dehydration, especially in the presence of moisture.[10][11]

Role of Alfadex and Other Excipients

The formulation of Limaprost with alpha-cyclodextrin (alfadex) significantly enhances its stability.[3] The cyclodextrin molecule forms an inclusion complex, protecting the five-membered ring of Limaprost from water-catalyzed dehydration.[6][12]

Further studies have shown that the stability of this compound can be further improved by the addition of other excipients:

-

β-Cyclodextrin: The formation of a ternary inclusion complex with both α-CD and β-CD has demonstrated superior stabilizing effects.[4][12] this compound lyophilized with β-CD was found to be more chemically stable under humid conditions.[3][6]

-

Polysaccharides: Excipients such as dextran, dextrin, and pullulan have been shown to suppress Limaprost degradation, even in humid conditions.[11][13] These polysaccharides are thought to restrict the molecular mobility of water, which acts as a catalyst for degradation.[6][13]

Conversely, some excipients can negatively impact stability. Cellulose (B213188) derivatives like hydroxypropylmethylcellulose (B13716658) (HPMC) and hydroxypropylcellulose (B1664869) (HPC-L) can accelerate degradation due to their higher molecular mobility, which increases the mobility of sorbed water.[11][13]

Degradation Pathways

The primary degradation pathway of Limaprost in the presence of water is dehydration, leading to the formation of 17S,20-dimethyl-trans-Δ²-PGA₁ (also referred to as 11-deoxy-Δ¹⁰).[3][10] Another potential degradation product is 17S,20-dimethyl-trans-Δ²-8-iso-PGE₁ (8-iso) through isomerization.[10]

Caption: Primary degradation pathways of Limaprost.

Storage Recommendations

For optimal stability, solid Limaprost should be stored in a tightly sealed container, protected from light and moisture, at -20°C for long-term storage.[10] Stock solutions in organic solvents like ethanol (B145695) or DMSO are stable for up to 2 years at -80°C or up to 1 year at -20°C.[10] It is not recommended to store Limaprost in aqueous solutions for extended periods; fresh solutions should be prepared for each experiment.[10]

Mechanism of Action: Signaling Pathway

Limaprost exerts its pharmacological effects primarily as an agonist at prostanoid receptors, particularly the Prostaglandin E2 (PGE2) receptor EP2 subtype.[1] The binding of Limaprost to the Gs protein-coupled EP2 receptor on vascular smooth muscle cells initiates a signaling cascade.[1] This stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][14] The elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, resulting in smooth muscle relaxation, vasodilation, and inhibition of platelet aggregation.[1][14]

Caption: Simplified signaling pathway of Limaprost.

Experimental Protocols

Forced Degradation Study of Limaprost

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating capability of analytical methods.[10][15]

Objective: To assess the stability of Limaprost under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

-

Limaprost

-

HPLC-grade water, acetonitrile (B52724), and methanol (B129727)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a UV or Mass Spectrometry (MS) detector

-

C18 HPLC column

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Methodology:

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Limaprost in methanol or acetonitrile.[10]

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for specified time intervals (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.[10]

-

Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.[10]

-

Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.[10]

-

Thermal Degradation: Expose solid Limaprost powder to dry heat (e.g., 80°C) for a specified duration. Dissolve the stressed powder for analysis.[10]

-

Photolytic Degradation: Expose the solid powder or a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.[10]

-

-

HPLC Analysis:

-

Inject an appropriate volume of each stressed sample into the HPLC system.[10]

-

Use a suitable mobile phase (e.g., a gradient mixture of acetonitrile and water with a buffer) to separate the parent drug from its degradation products.[10]

-

Monitor the elution using a UV or MS detector.

-

Analyze the chromatograms to determine the retention times and peak areas of Limaprost and any degradation products.[10]

-

-

Data Analysis:

-

Calculate the percentage of Limaprost remaining and the amount of each degradation product formed.

-

Assess the mass balance to ensure all degradation products are accounted for.[16]

-

Caption: Workflow for a Limaprost forced degradation study.

Conclusion

This compound is a clinically important prostaglandin E1 analogue whose efficacy is intrinsically linked to its stability. The inclusion complex with alpha-cyclodextrin is a critical formulation strategy to protect the active Limaprost molecule from degradation, particularly from moisture-induced dehydration. The selection of appropriate excipients, such as polysaccharides, can further enhance stability, while others, like certain cellulose derivatives, should be avoided. A thorough understanding of its chemical properties, degradation pathways, and the impact of formulation components, as outlined in this guide, is essential for the development of robust and effective this compound drug products.

References

- 1. benchchem.com [benchchem.com]

- 2. Limaprost | C22H36O5 | CID 6438378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. CAS 88852-12-4: this compound | CymitQuimica [cymitquimica.com]

- 6. Stabilizing effect of β-cyclodextrin on Limaprost, a PGE₁ derivative, in this compound tablets (Opalmon) in highly humid conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound | C57H94O35 | CID 6436038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Stabilization mechanism of limaprost in solid dosage form [pubmed.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Limaprost? [synapse.patsnap.com]

- 15. biomedres.us [biomedres.us]

- 16. sgs.com [sgs.com]

An In-depth Technical Guide on Limaprost Alfadex for the Treatment of Lumbar Spinal Canal Stenosis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Lumbar spinal canal stenosis (LSCS) is a degenerative condition characterized by the narrowing of the spinal canal, leading to the compression of neural and vascular structures. The resultant ischemia of the cauda equina nerve roots manifests as neurogenic claudication, a collection of symptoms including pain, numbness, and weakness in the lower extremities. Limaprost (B1675396) alfadex, an oral prostaglandin (B15479496) E1 (PGE1) analogue, has been established as a key pharmacological intervention, particularly in Japan, for improving symptoms and functional capacity in patients with LSCS. This technical guide provides a comprehensive examination of the core science underpinning the use of Limaprost alfadex. It details the drug's mechanism of action, presents quantitative clinical efficacy data from key randomized controlled trials, outlines detailed experimental protocols, and visualizes critical pathways and processes to support advanced research and drug development efforts.

Pathophysiology of LSCS and Therapeutic Rationale for Limaprost

The progressive nature of LSCS is rooted in degenerative changes within the spinal column. Hypertrophy of the ligamentum flavum, osteophyte formation in the facet joints, and intervertebral disc bulging collectively reduce the cross-sectional area of the spinal canal.[1][2] This physical constriction leads to two primary pathophysiological consequences for the cauda equina nerve roots: direct mechanical compression and vascular compromise.

The vascular component is a critical therapeutic target. Mechanical pressure can impede arterial inflow and, perhaps more significantly, obstruct venous outflow, leading to venous congestion and intraneural edema.[1][2][3] This vascular impairment results in a state of relative ischemia in the nerve roots, which is exacerbated during activities like walking that increase metabolic demand.[1] The resulting neural ischemia and defective nerve conduction are believed to be the primary drivers of neurogenic claudication.[2][4][5]

The therapeutic rationale for this compound is to directly counter this ischemic state. As a potent vasodilator, it aims to improve blood flow to the compromised nerve roots, thereby alleviating ischemic symptoms.[6]

Mechanism of Action

Limaprost is a synthetic analogue of prostaglandin E1. Its therapeutic effects are primarily mediated through potent vasodilation and inhibition of platelet aggregation, both of which contribute to enhanced microcirculation.[7]

-

Vasodilation: Limaprost acts as an agonist at prostanoid EP receptors on vascular smooth muscle cells. This interaction stimulates the Gs protein-coupled receptor, activating adenylyl cyclase. This enzyme, in turn, increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which leads to the relaxation of smooth muscle cells and subsequent vasodilation. This action improves blood flow in the microvasculature supplying the nerve roots.[8]

-

Anti-Platelet Aggregation: The drug also increases cAMP levels within platelets. This elevation inhibits platelet activation and aggregation, contributing to an antithrombotic effect and further improving the fluidity of blood flow in constricted vessels.[9]

Clinical Efficacy Data

The efficacy of this compound has been evaluated in several randomized controlled trials. The data below is summarized from key studies investigating its effects on patient-reported outcomes, functional disability, and symptoms compared to other conservative treatments.

Table 1: Summary of Efficacy Data from Key Clinical Trials

| Study (Year) | Design | No. of Patients | Treatment Arms | Duration | Key Outcomes & Results |

| Matsudaira K, et al. (2009) [10] | Multicenter, RCT | 79 | 1. Limaprost (15 µ g/day )2. Etodolac (400 mg/day) | 8 weeks | SF-36: Limaprost showed significantly greater improvements in physical functioning, role physical, bodily pain, vitality, and mental health subscales.Other: Limaprost was significantly better for leg numbness, neurogenic intermittent claudication distance, and subjective patient satisfaction. |

| Aonda Y, et al. (2012) [7][11] | Multicenter, RCT | 61 | 1. Limaprost2. NSAIDs3. Limaprost + NSAIDs | 6 weeks | Radicular Pain: All three groups showed a reduction in radicular pain with no significant difference between them at final follow-up.Low Back Pain (LBP): LBP was not significantly influenced by Limaprost monotherapy. |

| Kim CH, et al. (2016) [12] | Double-blind, RCT, Non-inferiority | 129 | 1. Limaprost2. Pregabalin3. Limaprost + Pregabalin (B1679071) | 8 weeks | Oswestry Disability Index (ODI): Limaprost was non-inferior to pregabalin or the combination therapy.VAS Leg Pain & EQ-5D: All groups showed significant improvement over time with no significant differences between groups. |

Experimental Protocols

To ensure the reproducibility and critical evaluation of clinical findings, a detailed understanding of the experimental methodology is essential. The following protocol is based on the randomized controlled trial conducted by Matsudaira K, et al. (2009), which compared this compound with an NSAID.[10]

-

Study Objective: To evaluate the effect of this compound on health-related quality of life (HRQOL) in patients with symptomatic lumbar spinal stenosis.

-

Study Design: A multicenter, randomized, active-controlled, open-label trial.

-

Patient Population:

-

Inclusion Criteria: Patients aged between 50 and 85 years; presence of both neurogenic intermittent claudication and cauda equina symptoms (including bilateral lower limb numbness); MRI-confirmed central canal stenosis from acquired degenerative LSCS.[10]

-

Exclusion Criteria: Patients with known contraindications to either study drug, those with severe comorbidities that could interfere with the assessment, or those who had undergone previous lumbar surgery.

-

-

Intervention:

-

Treatment Group: Oral this compound administered at a dose of 15 µg per day.

-

Control Group: Oral Etodolac (an NSAID) administered at a dose of 400 mg per day.

-

Duration: 8 weeks.

-

-

Outcome Measures:

-

Primary Outcome: The Short Form-36 (SF-36) health survey to assess multiple domains of health-related quality of life.

-

Secondary Outcomes: Verbal rating scale for low back pain and leg numbness; walking distance associated with neurogenic intermittent claudication; subjective improvement scale; and overall patient satisfaction.[10]

-

-

Data Analysis: The primary analysis was conducted on the full analysis set. Changes from baseline in SF-36 scores and other secondary outcomes were compared between the two treatment groups.

Pharmacokinetics

This compound is formulated as an alfadex clathrate compound to enhance the stability of the active molecule.

Table 2: Pharmacokinetic Parameters of Limaprost

| Parameter | Value | Note |

| Absorption | Rapidly absorbed | Following oral administration. |

| Tmax (Time to Peak Plasma Conc.) | ~0.5 hours | Based on a 30 µg dose in healthy volunteers.[1][2] |

| t½ (Elimination Half-life) | ~1.64 hours | Indicates rapid elimination from the bloodstream.[1][2] |

| Metabolism | Rapidly biotransformed | Into its active form, limaprost. |

| Accumulation | No significant accumulation | Observed after multiple dosing. |

Discussion and Future Directions

The available evidence strongly supports the role of this compound in the management of LSCS, particularly for symptoms related to neurogenic claudication. Its mechanism of action, which targets the underlying ischemia of the cauda equina, provides a clear biological rationale for its use.[13][14] Clinical trials have demonstrated its efficacy in improving quality of life and specific symptoms like leg numbness and walking distance when compared to NSAIDs.[10][13] Furthermore, its efficacy in terms of functional disability is non-inferior to that of pregabalin, a common agent for neuropathic pain.[12][14]

For drug development professionals, several areas warrant further investigation:

-

Biomarkers for Patient Selection: Identifying biomarkers—whether through advanced imaging of nerve root perfusion or other means—could help select patients most likely to respond to a vasodilator-based therapy.

-

Long-Term Efficacy: Most pivotal trials are of a 6- to 8-week duration.[7] Longer-term studies are needed to understand the durability of the treatment effect and its impact on disease progression.

-

Combination Therapies: While one study showed limited additional benefit from combining Limaprost with an NSAID for radicular pain, exploring combinations with other drug classes, such as those targeting neuropathic pain or inflammation through different mechanisms, could yield synergistic effects.[11]

-

Head-to-Head Placebo-Controlled Trials: While active comparator trials are valuable, rigorous, double-blind, placebo-controlled studies would provide a more definitive measure of the absolute efficacy of this compound.

References

- 1. Lumbar Spinal Stenosis: Pathophysiology, Biomechanics, and Innovations in Diagnosis and Management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lumbar Spinal Stenosis: Pathophysiology and Treatment Principle: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathophysiology of Lumbar Spinal Stenosis [e-neurospine.org]

- 4. Lumbar Spinal Stenosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Spinal Stenosis and Neurogenic Claudication - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 7. This compound and nonsteroidal anti-inflammatory drugs for sciatica due to lumbar spinal stenosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparisons between the efficacy of this compound and pregabalin in cervical spondylotic radiculopathy : design of a randomized controlled trial [jstage.jst.go.jp]

- 10. The efficacy of prostaglandin E1 derivative in patients with lumbar spinal stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound and nonsteroidal anti-inflammatory drugs for sciatica due to lumbar spinal stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]